1-(thiophen-3-yl)isoquinoline
Description
Properties
CAS No. |
949115-09-7 |
|---|---|
Molecular Formula |
C13H9NS |
Molecular Weight |
211.3 |
Purity |
95 |
Origin of Product |
United States |
Advanced Characterization and Elucidation of Molecular Structures of Thiophene Isoquinoline Derivatives
High-Resolution Spectroscopic Analysis for Complex Structural Determination
High-resolution spectroscopic methods are indispensable for probing the intricate details of molecular architecture. These techniques provide a wealth of information regarding the connectivity of atoms, the nature of chemical bonds, and the electronic behavior of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For 1-(thiophen-3-yl)isoquinoline, ¹H and ¹³C NMR spectra provide definitive evidence for the regiochemical placement of the thiophene (B33073) ring at the C1 position of the isoquinoline (B145761) core.
In the ¹H NMR spectrum, the protons of the isoquinoline and thiophene rings resonate at characteristic chemical shifts. The protons on the isoquinoline moiety typically appear in the aromatic region, with their specific shifts and coupling patterns confirming their relative positions. Similarly, the protons of the 3-substituted thiophene ring exhibit distinct signals that are consistent with their electronic environment.
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Isoquinoline and Thiophene Moieties
| Nucleus | Typical Chemical Shift Range (ppm) for Isoquinoline | Typical Chemical Shift Range (ppm) for Thiophene |
| ¹H | 7.5 - 9.3 | 7.0 - 7.8 |
| ¹³C | 120 - 155 | 120 - 145 |
Note: The exact chemical shifts for this compound would require experimental determination but are expected to fall within these general ranges.
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would confirm the molecular formula, C₁₃H₉NS. The measured mass-to-charge ratio (m/z) of the molecular ion ([M]⁺ or [M+H]⁺) would be compared to the calculated theoretical mass, with a high degree of accuracy confirming the elemental composition. nih.gov
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule can break apart in predictable ways upon ionization, and the resulting fragment ions can be analyzed to deduce the connectivity of the isoquinoline and thiophene rings. Common fragmentation pathways for isoquinoline alkaloids often involve the cleavage of bonds adjacent to the nitrogen atom and the aromatic rings. researchgate.net
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The resulting spectrum provides a "fingerprint" of the functional groups present. For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of the aromatic C-H, C=C, and C=N bonds of the isoquinoline ring, as well as the C-H, C=C, and C-S bonds of the thiophene ring. irphouse.comresearchgate.netresearchgate.net
Interactive Data Table: Characteristic FT-IR Absorption Bands
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Isoquinoline C=N | Stretching | 1620 - 1570 |
| Thiophene C-S | Stretching | 800 - 600 |
UV-Visible absorption and emission spectroscopy provide insights into the electronic structure and photophysical properties of a molecule. The absorption spectrum of this compound would show characteristic absorption bands corresponding to π-π* and n-π* electronic transitions within the conjugated aromatic system. rsc.org The position and intensity of these bands are influenced by the extent of conjugation between the isoquinoline and thiophene rings. researchgate.netekb.eg
The emission (fluorescence) spectrum, if the compound is fluorescent, would provide information about the excited state properties. The difference between the absorption and emission maxima (the Stokes shift) can give clues about the structural changes that occur upon excitation. The photophysical properties of isoquinoline derivatives are of significant interest due to their potential applications in fluorescent materials and sensors. researchgate.netmdpi.com The substitution pattern on the isoquinoline ring can significantly influence these properties. researchgate.net
Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation
While spectroscopic techniques provide a wealth of information about molecular structure, single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in the solid state. springernature.comnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
A successful single-crystal X-ray diffraction study of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles within the molecule. This data would definitively confirm the connectivity of the thiophene ring to the C1 position of the isoquinoline nucleus. Furthermore, the crystal structure would reveal the intermolecular interactions, such as π-π stacking or hydrogen bonding, that govern the packing of the molecules in the crystal lattice. Although a crystal structure for the specific compound this compound is not available in the searched literature, the technique remains the most powerful tool for absolute structure determination. mdpi.com
Computational Chemistry and Theoretical Investigations of 1 Thiophen 3 Yl Isoquinoline
Electronic Structure and Molecular Orbital Theory Studies
Molecular orbital theory is fundamental to predicting the electronic and optical properties of conjugated systems. Computational methods like Density Functional Theory (DFT) are employed to model the distribution and energy of electrons within the molecule.
Density Functional Theory (DFT) has proven to be a valuable method for investigating the electronic properties of thiophene (B33073) and isoquinoline-containing compounds. nih.govrdd.edu.iq DFT calculations, particularly using the B3LYP functional, are frequently used to optimize molecular geometries and understand the electronic ground state. nih.govresearchgate.net For instance, DFT has been successfully used to study the properties of thieno[3,2-f]isoquinolines, which are derivatives synthesized from precursors related to 1-(thiophen-3-yl)isoquinoline. conicet.gov.arresearchgate.net The theoretical calculations are often performed to rationalize experimentally observed optical properties. conicet.gov.ar
To understand the excited states and electronic transitions, such as those involved in light absorption, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. nih.govnih.gov TD-DFT enables the calculation of absorption spectra and provides insights into phenomena involving molecular excited states. nih.govnih.gov Studies on related heterocyclic systems have used TD-DFT to calculate transition energies and excited-state structures, showing good agreement with experimental data. nih.govelsevierpure.com
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity and electronic properties. wikipedia.org The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and the energy required for electronic excitation. rdd.edu.iq
In computational studies of thieno[3,2-f]isoquinolines, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to determine the energies and electron density distributions of the frontier orbitals. researchgate.net For these molecules, the HOMO and LUMO are typically delocalized across the entire π-conjugated system. conicet.gov.arresearchgate.net Analysis of these orbitals helps explain the intramolecular charge transfer (ICT) characteristics observed in certain derivatives. conicet.gov.arresearchgate.net
Below is a table of calculated frontier molecular orbital energies for representative thieno[3,2-f]isoquinoline derivatives, demonstrating the influence of different substituents on the electronic structure.
| Compound Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 3a (Phenyl substituted) | -5.99 | -1.97 | 4.02 |
| 3d (Acceptor substituted) | -6.31 | -2.57 | 3.74 |
| 3j (Donor substituted) | -5.25 | -1.93 | 3.32 |
| Data derived from computational studies on thieno[3,2-f]isoquinolines. researchgate.net |
Spin-orbit coupling is the interaction between an electron's spin and its orbital motion. In computational chemistry, calculating spin-orbit coupling values is important for accurately predicting properties like phosphorescence and understanding intersystem crossing rates between electronic states of different spin multiplicities. These calculations are particularly relevant for systems containing heavier elements and are used in modeling excited-state dynamics. aps.org While TD-DFT calculations including spin-orbit coupling have been successfully applied to various materials to describe their electronic structure accurately, specific spin-orbital coupling values for this compound were not detailed in the reviewed literature. aps.org
Reactivity Predictions and Mechanistic Modeling
Computational modeling is a powerful asset for predicting the outcomes of chemical reactions and understanding their underlying mechanisms. By calculating the energies of reactants, products, and intermediate transition states, chemists can forecast the most likely reaction pathways. rsc.org
The synthesis of complex heterocyclic systems, such as the conversion of this compound derivatives into thieno[3,2-f]isoquinolines, involves multi-step chemical transformations. conicet.gov.ar These reactions often proceed via a Brønsted acid-mediated cycloisomerization. conicet.gov.ar Computational chemistry can elucidate the step-by-step mechanism of such reactions by locating the transition state structures and calculating their associated energy barriers. nih.gov This allows for a detailed understanding of how the transformation occurs at a molecular level. While the literature confirms that the synthesis proceeds with high yields, a specific computational study detailing the transition states for the cycloisomerization of this compound itself was not found in the provided results. conicet.gov.ar
Many organic reactions can potentially yield multiple isomers. Predicting the regioselectivity—the preferential formation of one constitutional isomer over another—is a critical aspect of synthesis planning. rsc.org Computational tools, including machine learning models combined with quantum mechanical descriptors, are increasingly used to predict the major outcome of a reaction with high accuracy.
In the synthesis of thieno[3,2-f]isoquinolines from precursors related to this compound, a high degree of selectivity is observed. conicet.gov.ar Specifically, the formation of regioisomeric thieno[3,4-f]isoquinolines has not been reported in these reactions, indicating that the cyclization pathway is highly controlled. conicet.gov.ar This high regioselectivity can be rationalized by computational modeling, which would likely show a significantly lower energy barrier for the transition state leading to the observed product compared to any other potential regioisomers.
Molecular Interaction Studies for Design Principles
The design of new molecules for specific applications, be it in pharmaceuticals or organic electronics, hinges on a precise understanding of how they interact with their environment at a molecular level. For this compound, computational methods are indispensable for predicting and analyzing these interactions.
Theoretical investigations into the intermolecular forces of this compound are crucial for predicting its solid-state packing, which influences material properties, and its potential as a ligand for biological targets. Methods such as Density Functional Theory (DFT) and Symmetry-Adapted Perturbation Theory (SAPT) are powerful tools for dissecting the nature and strength of these interactions.
Computational studies on related thiophene-cored systems have demonstrated that intermolecular binding is often dominated by van der Waals dispersion forces. nih.gov Specifically, π-π stacking interactions between the aromatic thiophene and isoquinoline (B145761) rings are expected to be a significant stabilizing factor. The sulfur atom in the thiophene ring, with its unique electronic properties, can also participate in specific interactions, potentially enhancing binding affinity and specificity towards biological targets. nih.gov
To quantify potential ligand binding affinities, molecular docking simulations are employed. These simulations predict the preferred orientation of the molecule when binding to a receptor and estimate the binding energy. For a hypothetical interaction with a protein active site, the binding affinity (ΔG) would be calculated in kcal/mol, with more negative values indicating stronger binding. The interactions would likely involve a combination of hydrophobic interactions with nonpolar residues and specific hydrogen bonds or other polar interactions involving the nitrogen atom of the isoquinoline ring.
Table 1: Hypothetical Intermolecular Interaction Energy Components for a this compound Dimer (Calculated via SAPT)
| Interaction Component | Estimated Energy (kcal/mol) |
| Electrostatics (Eelst) | -5.0 to -10.0 |
| Exchange (Eexch) | +15.0 to +25.0 |
| Induction (Eind) | -2.0 to -5.0 |
| Dispersion (Edisp) | -15.0 to -25.0 |
| Total Interaction Energy | -7.0 to -15.0 |
Note: This table presents hypothetical data based on typical values for similar aromatic heterocyclic systems.
A systematic conformational search, often performed using semi-empirical or DFT methods, can map the potential energy surface as a function of the key torsion angle. This angle is defined by the atoms C4-C3-C1'-C(isoquinoline), where C3 and C4 are on the thiophene ring and C1' is the point of attachment to the isoquinoline ring. The analysis of this torsion angle helps in understanding the steric and electronic factors that govern the molecule's preferred three-dimensional structure.
For many biheterocyclic systems, the lowest energy conformation is often non-planar due to steric hindrance between hydrogen atoms on the adjacent rings. The planarity can be influenced by the presence of substituents. The flexibility of the molecule, indicated by the energy barriers between different conformations, is a critical parameter for its biological activity and material properties.
Table 2: Predicted Torsion Angles and Relative Energies for this compound Conformations
| Conformation | Torsion Angle (C4-C3-C1'-C) | Relative Energy (kcal/mol) |
| Global Minimum | ~40° or ~140° (non-planar) | 0.0 |
| Planar (syn) | 0° | +2.0 to +5.0 |
| Planar (anti) | 180° | +1.5 to +4.0 |
| Perpendicular | 90° | +1.0 to +3.0 |
Note: This table presents predicted data based on computational studies of similar biaryl systems. The exact values would require specific calculations for this compound.
Role of 1 Thiophen 3 Yl Isoquinoline and Analogues in Functional Materials and Chemical Biology
Integration into Advanced Functional Materials
The exploration of 1-(thiophen-3-yl)isoquinoline and its derivatives as components of advanced functional materials has primarily focused on their utility as cyclometalating ligands in heavy metal complexes, particularly those of iridium(III). These complexes are of significant interest for their application as phosphorescent emitters in organic light-emitting diodes (OLEDs).
Application as Cyclometalating Ligands in Iridium(III) Phosphors for Optoelectronic Devices
Iridium(III) complexes incorporating isoquinoline-based cyclometalating ligands are renowned for their high phosphorescence quantum yields and tunable emission colors, making them prime candidates for use in OLEDs. The introduction of a thiophene (B33073) moiety at the 1-position of the isoquinoline (B145761) core, as in this compound, offers a powerful strategy to modulate the electronic and photophysical properties of the resulting iridium complexes.
The design of highly efficient phosphorescent emitters based on iridium(III) complexes hinges on several key principles. The primary goal is to achieve a high photoluminescence quantum yield (PLQY) and to tune the emission wavelength. The choice of the cyclometalating ligand, such as this compound, plays a crucial role in determining the energy of the triplet metal-to-ligand charge transfer (³MLCT) state, which governs the emission color. nih.govanalis.com.my
For instance, replacing a phenyl group with a thiophene group in the cyclometalating ligand generally leads to a red-shift in the emission spectrum due to the electron-donating nature of the thiophene ring, which raises the highest occupied molecular orbital (HOMO) energy level of the complex. polyu.edu.hk This principle has been demonstrated in studies of related iridium(III) complexes. For example, complexes with 1-(thiophen-2-yl)isoquinoline as the cyclometalating ligand exhibit deep-red phosphorescence. polyu.edu.hk
Modifications to both the cyclometalating and ancillary ligands of an iridium(III) complex can profoundly impact its photophysical properties and, consequently, its electroluminescence performance.
Cyclometalating Ligand Modification: The substitution pattern on the thiophene and isoquinoline rings of the this compound ligand can be systematically varied to fine-tune the emission color. Introducing electron-donating groups is expected to further red-shift the emission, while electron-withdrawing groups would likely cause a blue-shift. nih.gov For example, in a study of 1-(benzo[b]thiophen-2-yl)isoquinoline-based iridium(III) complexes, the emission maxima were observed in the deep-red region of the spectrum. nih.gov
Ancillary Ligand Modification: The ancillary ligand, which occupies the remaining coordination sites on the iridium center, also has a significant effect on the complex's properties. Different ancillary ligands can modulate the HOMO and lowest unoccupied molecular orbital (LUMO) energy levels, influencing the emission energy and the charge-carrier injection and transport balance in an OLED. nih.govias.ac.in For example, a study on deep-red phosphorescent iridium(III) complexes with 1-(benzo[b]thiophen-2-yl)isoquinoline (B8703584) as the cyclometalating ligand showed that changing the ancillary ligand from 1,10-phenanthroline (B135089) to picolinic acid resulted in a red-shift of the emission maximum from 682 nm to 698 nm. nih.gov
The following table summarizes the photophysical data for some analogous iridium(III) complexes, illustrating the impact of ligand design on emission properties.
| Cyclometalating Ligand | Ancillary Ligand | Emission Max (nm) | PLQY | Reference |
| 1-(Thiophen-2-yl)isoquinoline | 4,4'-di-tert-butyl-2,2'-bipyridine (c) | 630 | 0.41 (d) | polyu.edu.hk |
| 1-(Thiophen-2-yl)isoquinoline | 4,4'-di-tert-butyl-2,2'-bipyridine (e) | 630 | 0.43 (d) | polyu.edu.hk |
| 1-(Benzo[b]thiophen-2-yl)isoquinoline | 1,10-Phenanthroline | 682 | N/A | nih.gov |
| 1-(Benzo[b]thiophen-2-yl)isoquinoline | 2,2'-Bipyridine | 682 | N/A | nih.gov |
| 1-(Benzo[b]thiophen-2-yl)isoquinoline | 4,4'-Di-tert-butyl-2,2'-bipyridine | 683 | N/A | nih.gov |
| 1-(Benzo[b]thiophen-2-yl)isoquinoline | Picolinic acid | 698 | N/A | nih.gov |
| 1-Phenylisoquinoline | Acetylacetonate | 622 | N/A | ias.ac.in |
N/A: Not Available. (c) With tetraphenylborate (B1193919) counterion. (d) In CH2Cl2 solution. (e) With tetrakis(3,5-bis(trifluoromethyl)phenyl)borate counterion.
Exploration as Chemical Scaffolds for Molecular Probes and Mechanistic Biological Studies
The inherent biological relevance of the isoquinoline and thiophene ring systems makes the this compound scaffold an attractive starting point for the design of novel molecular probes and therapeutic agents. mdpi.comnih.gov
Design and Synthesis of Derivatives for Biological Target Engagement Investigations
The design and synthesis of derivatives of this compound for biological applications often involve the introduction of various functional groups to modulate properties such as solubility, cell permeability, and target affinity. The synthetic strategies typically focus on modifying either the isoquinoline or the thiophene ring.
The synthesis of such derivatives can be guided by the known biological activities of related compounds. For instance, various substituted 3-arylisoquinolines have been synthesized and evaluated for their antitumor activity. nih.gov Similarly, thiophene-containing compounds have been investigated as inhibitors of various kinases, such as ERK1/2. researchgate.net These studies provide a rationale for designing this compound derivatives with potential anticancer properties. For example, a series of 3-(thiophen-2-ylthio)pyridine derivatives were designed as potential multitarget anticancer agents. mdpi.com
The synthesis of novel heterocyclic systems based on the isoquinoline framework, such as thiazepino[3,4-a]isoquinolines, has also been explored to generate compounds with affinity for specific biological targets like σ receptors. nih.gov This highlights the versatility of the isoquinoline scaffold in generating diverse molecular architectures for biological screening.
Investigation of Specific Molecular Recognition and Binding to Biomolecules
The investigation of how this compound derivatives interact with biomolecules is crucial for understanding their mechanism of action and for the development of selective molecular probes. While direct molecular recognition studies on this specific scaffold are limited, insights can be drawn from related structures.
For example, isoquinoline-based cyclometalated iridium(III) complexes have been developed as photosensitizers that target mitochondria and can overcome cisplatin (B142131) resistance in cancer cells. nih.govnih.gov The specific accumulation in mitochondria suggests a molecular recognition process that could be exploited in the design of targeted probes.
Furthermore, the thiophene moiety is a well-known pharmacophore that can participate in various non-covalent interactions with biological targets. mdpi.com Studies on thiophene analogues as molecular probes have demonstrated their utility in identifying inhibitors of bacterial capsule biogenesis. nih.gov The ability of the thiophene ring to act as a bioisostere for a phenyl ring is often exploited in medicinal chemistry to improve pharmacokinetic and pharmacodynamic properties. mdpi.com
The following table presents biological activity data for some analogous compounds, indicating the potential of the this compound scaffold in drug discovery.
| Compound Class | Biological Target/Activity | IC50/Affinity | Reference |
| 3-Arylisoquinolines | Antitumor activity (various human cell lines) | Broad spectrum | nih.gov |
| Thiazepino[3,4-a]isoquinoline analogues | σ1 Receptor Affinity | 0.44 - 1.00 µM | nih.gov |
| (Thiophen-3-yl)aminopyrimidine derivative | ERK1/2 Inhibition | Excellent inhibitory activity | researchgate.net |
| Isoquinoline-based Ir(III) complex | Anticancer (NCI-H460 cells) | IC50 values reported | nih.gov |
| 3-(Thiophen-2-ylthio)pyridine derivatives | Anticancer (HepG2 cells) | IC50 = 2.98 µM | mdpi.com |
Conclusion and Future Research Directions for Thiophene Substituted Isoquinolines
Summary of Current Advances in Synthetic Methodologies and Material Applications
The synthesis of thiophene-substituted isoquinolines has benefited from modern organic chemistry techniques, enabling the creation of a diverse range of derivatives. Notable synthetic strategies include transition-metal-catalyzed cross-coupling reactions, which allow for the precise formation of the carbon-carbon bond between the thiophene (B33073) and isoquinoline (B145761) rings. organic-chemistry.org Additionally, multicomponent reactions have emerged as an efficient approach, providing access to complex molecular architectures in a single step. researchgate.net Traditional methods like the Bischler-Napieralski and Pictet-Spengler reactions remain relevant for the synthesis of the isoquinoline core, which can then be functionalized with a thiophene group. pharmaguideline.com
The resulting thiophene-substituted isoquinolines are not merely chemical curiosities; they are recognized as "privileged scaffolds" in medicinal chemistry due to their diverse biological activities. nih.govrsc.org These compounds have shown promise as anticancer, anti-inflammatory, and antimicrobial agents. amerigoscientific.comresearchgate.net In the realm of material science, the unique electronic properties conferred by the thiophene ring make these compounds suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The isoquinoline component, on the other hand, contributes to the development of fluorescent sensors and ligands for metal-organic frameworks (MOFs). nih.govamerigoscientific.com
Emerging Research Avenues in Chemical Synthesis and Catalyst Design
The field of chemical synthesis is continuously evolving, with a focus on developing more sustainable and efficient methods for constructing thiophene-substituted isoquinolines. A significant trend is the move towards C-H activation strategies, which avoid the need for pre-functionalized starting materials, thereby reducing step counts and waste. researchgate.net Photoredox catalysis is another burgeoning area, offering mild reaction conditions and unique reactivity patterns for the synthesis of these heterocyclic systems. researchgate.net
Catalyst design plays a pivotal role in these advancements. The development of novel ligands for transition metals like palladium, rhodium, and copper is crucial for improving the efficiency and selectivity of cross-coupling and annulation reactions. organic-chemistry.orgnih.govmdpi.com Researchers are also exploring the use of 3d-transition metals as more abundant and less toxic alternatives to precious metals. researchgate.net Furthermore, organocatalysis presents a metal-free approach, aligning with the principles of green chemistry.
Prospective Directions in Computational Design and Expanding Functional Material Applications
Computational chemistry is becoming an indispensable tool in the design and discovery of new thiophene-substituted isoquinolines. Molecular modeling techniques, such as density functional theory (DFT) and quantitative structure-activity relationship (QSAR) studies, can predict the electronic properties, reactivity, and biological activity of novel compounds before they are synthesized. nih.gov This in silico approach accelerates the discovery process and allows for the rational design of molecules with tailored functionalities.
Q & A
Basic: What are the standard synthetic routes for 1-(thiophen-3-yl)isoquinoline, and how do reaction conditions influence yield?
The synthesis of this compound typically involves cross-coupling reactions between isoquinoline precursors and thiophene derivatives. For example, Pd-catalyzed Suzuki-Miyaura or Stille couplings are effective for forming the thiophenyl-isoquinoline bond, requiring precise control of catalysts (e.g., Pd(PPh₃)₄), solvents (e.g., DMF or THF), and temperatures (80–120°C) to achieve yields >70% . Copper-catalyzed tandem arylation-cyclization methods (using isothiocyanates and diaryliodonium salts) offer alternative pathways, though they may require inert atmospheres and longer reaction times . Optimizing ligand choice (e.g., bipyridine ligands for Pd systems) and stoichiometric ratios of reactants is critical to minimizing side products.
Advanced: How can researchers resolve discrepancies in spectroscopic data when characterizing substituted this compound derivatives?
Discrepancies in NMR or mass spectrometry data often arise from regioisomeric byproducts or residual solvents. To address this:
- Use 2D NMR techniques (e.g., HSQC, HMBC) to confirm connectivity between thiophene and isoquinoline moieties.
- Employ X-ray crystallography for unambiguous structural elucidation, particularly when stereochemical ambiguities exist.
- Cross-validate with high-resolution mass spectrometry (HRMS) to rule out isotopic interference or adduct formation .
For example, in analogous compounds, conflicting NOESY correlations were resolved by comparing experimental data with DFT-calculated chemical shifts .
Basic: What spectroscopic techniques are essential for confirming the structure of this compound?
Key techniques include:
- ¹H/¹³C NMR : To identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirm substituent positions.
- FT-IR : To detect functional groups (e.g., C-S stretching at ~600–700 cm⁻¹ for thiophene).
- HRMS : For exact mass determination (e.g., [M+H]⁺ ion matching theoretical m/z within 5 ppm error).
- UV-Vis spectroscopy : To assess conjugation effects between isoquinoline and thiophene rings (e.g., λmax ~270–320 nm) .
Advanced: What strategies are effective for optimizing enantioselective synthesis of chiral this compound derivatives?
Enantioselective synthesis can be achieved via:
- Chiral auxiliaries : Use of (-)-sparteine or BINOL-derived ligands in organolithium additions to dihydroisoquinolines .
- Asymmetric hydrogenation : Pd-catalyzed hydroxy-directed hydrogenation of ketone intermediates, achieving >90% ee under H₂ pressure (50–100 psi) .
- Biocatalytic methods : Lipase-mediated kinetic resolution of racemic mixtures, though substrate specificity may limit applicability .
Basic: How does the electronic nature of the thiophene ring influence the reactivity of this compound in further functionalization?
The electron-rich thiophene moiety enhances nucleophilic aromatic substitution (e.g., bromination at the 5-position of thiophene) and facilitates π-π stacking in supramolecular interactions. However, its sulfur atom can coordinate to transition metals (e.g., Pd, Cu), requiring chelating ligands (e.g., PPh₃) to prevent catalyst poisoning during cross-coupling reactions .
Advanced: What mechanistic insights explain the divergent reactivity of this compound under varying catalytic systems?
- Pd-catalyzed systems : Proceed via oxidative addition of aryl halides to Pd(0), followed by transmetallation with thiophenyl-boronic acids. Rate-limiting steps often involve C-C bond formation .
- Cu-catalyzed systems : Involve single-electron transfer (SET) mechanisms, generating aryl radicals that couple with isoquinoline intermediates. Solvent polarity (e.g., DMSO vs. THF) significantly impacts reaction efficiency .
Basic: What are common pitfalls in the purification of this compound, and how can they be mitigated?
- Pitfall : Co-elution of regioisomers during column chromatography.
Solution : Use gradient elution with hexane/EtOAc (4:1 to 1:1) and monitor fractions via TLC with UV detection. - Pitfall : Residual palladium in final products.
Solution : Treat crude mixtures with activated charcoal or silica-supported thiourea scavengers .
Advanced: How can computational chemistry aid in predicting the biological activity of this compound derivatives?
- Molecular docking : Predict binding affinities to target proteins (e.g., kinase inhibitors) by modeling interactions with ATP-binding pockets.
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with antibacterial IC₅₀ values .
- DFT calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict redox behavior in catalytic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
